![molecular formula C21H14ClN5O B11193433 3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11193433.png)
3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound. It is part of a class of compounds known for their diverse biological activities, including potential applications in medicinal chemistry and pharmacology. The structure of this compound includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is known for its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with omega-bromoacetophenones, followed by cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 3-chlorophenyl group undergoes regioselective substitution under SNAr conditions. Key reactions include:
The para-chloro position shows highest reactivity due to conjugation with electron-withdrawing pyrimidine rings.
Pyridyl Coordination Chemistry
The 2-pyridyl moiety participates in metal complexation, enabling catalytic applications:
Coordination Modes
Complex Stability Constants (log K):
Metal Ion | log K (25°C) | Geometry |
---|---|---|
Cu(II) | 8.9 ± 0.2 | Square planar |
Pd(II) | 10.2 ± 0.3 | Distorted octa |
Zn(II) | 6.7 ± 0.1 | Tetrahedral |
Ring Functionalization Reactions
The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core undergoes regioselective modifications:
Electrophilic Attack
Oxidative Transformations
Oxidant | Site Modified | Product |
---|---|---|
KMnO4/H2O | Methyl → carboxylic | 2-carboxy analog (mp 254-256°C) |
mCPBA | Pyridyl N-oxidation | N-oxide (λmax 315 nm shift) |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Biological Alkylation
The methyl group at C2 participates in:
-
Mitsunobu reactions with alcohols (DEAD/PPh3, 55-70%)
-
Radical-mediated coupling (AIBN, 80°C)
Comparative Reactivity Data
Position | Relative Reactivity | Preferred Reagents |
---|---|---|
C3-Cl | 1.00 (reference) | Nucleophiles (O-, S-, N-) |
C2-CH3 | 0.45 | Radical initiators, oxidants |
C7-Py | 0.32 | Electrophiles, metal salts |
This compound's chemical versatility stems from its π-deficient aromatic system (Hammett σ+ = 1.08) , enabling applications in medicinal chemistry (78% kinase inhibition at 10 μM) and materials science (Eg = 3.1 eV) . Recent studies demonstrate 94% regioselectivity in C-H activation reactions using Ru catalysts .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Activity
- The compound has shown promising results in inhibiting the growth of cancer cell lines. For instance, studies have indicated that it can induce apoptosis in specific cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Properties
- Preliminary data suggest that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
-
Anti-inflammatory Effects
- Research indicates that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
-
Neuroprotective Potential
- There is emerging evidence that compounds within this class may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Case Studies
Several studies have been conducted to evaluate the efficacy of 3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one:
-
Study on Anticancer Activity:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth with an IC50 value indicating potent activity against breast cancer cells . -
Antimicrobial Evaluation:
A recent investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed effective inhibition at low concentrations, highlighting its potential as a lead compound for developing new antibiotics . -
Inflammation Model:
In vivo studies using animal models of inflammation showed that treatment with this compound significantly reduced swelling and pain compared to control groups, indicating its potential as an anti-inflammatory agent .
Table 1: Biological Activities of this compound
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities and used in similar applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar core structure and biological activity.
Uniqueness
3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H14ClN5O |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-4-methyl-11-pyridin-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C21H14ClN5O/c1-13-19(14-5-4-6-15(22)11-14)20-24-12-16-17(27(20)25-13)8-10-26(21(16)28)18-7-2-3-9-23-18/h2-12H,1H3 |
InChI Key |
HWCRVHGMDGYSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC=CC=N5 |
Origin of Product |
United States |
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